molecular formula C18H12F3N3O2 B14869121 N-(3,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14869121
M. Wt: 359.3 g/mol
InChI Key: XDQUGRPREIHGCY-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-3-boronobenzamide
  • N-(3-chloro-4-fluorophenyl)-3-boronobenzamide

Uniqueness

N-(3,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups and the presence of both difluorophenyl and fluorophenyl moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H12F3N3O2

Molecular Weight

359.3 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H12F3N3O2/c19-12-3-1-11(2-4-12)16-7-8-18(26)24(23-16)10-17(25)22-13-5-6-14(20)15(21)9-13/h1-9H,10H2,(H,22,25)

InChI Key

XDQUGRPREIHGCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)F)F

Origin of Product

United States

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